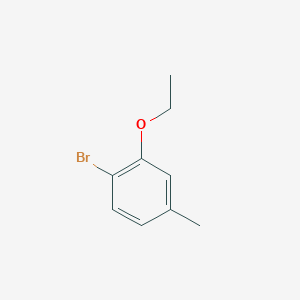

1-Bromo-2-ethoxy-4-methylbenzene

Description

Structural Classification within Aryl Ether and Brominated Aromatic Compound Families

From a structural standpoint, 1-Bromo-2-ethoxy-4-methylbenzene belongs to two significant families of organic compounds: aryl ethers and brominated aromatic compounds. bldpharm.com

Aryl Ethers: This classification arises from the presence of an ethoxy group (-OCH₂CH₃) attached directly to the benzene (B151609) ring. An ether is characterized by an oxygen atom connected to two alkyl or aryl groups. wikipedia.orgbyjus.com In this case, the oxygen links an ethyl group and the brominated, methylated benzene ring.

Brominated Aromatic Compounds: The inclusion of a bromine atom on the benzene ring places it within this family. Aryl halides, and specifically aryl bromides, are noted for their utility in forming new carbon-carbon and carbon-heteroatom bonds. ontosight.ai

The molecule is built upon a toluene (B28343) (methylbenzene) framework, with the bromo and ethoxy groups as substituents. The precise arrangement of these groups on the benzene ring (1-bromo, 2-ethoxy, 4-methyl) is crucial to its chemical reactivity and the stereochemistry of products derived from it.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 68155-69-1 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Synonyms | Benzene, 1-bromo-4-ethoxy-2-methyl- |

This data is compiled from various chemical databases. nih.gov

Historical Context of Related Chemical Research on Substituted Benzene Derivatives

The study of substituted benzene derivatives is deeply rooted in the history of organic chemistry. The journey to understanding these compounds began with the elucidation of the structure of benzene itself. In 1864, August Kekulé's proposal of a cyclic, resonant structure for benzene was a foundational moment, paving the way for understanding how atoms or groups could be substituted onto this stable ring. solubilityofthings.com

The development of reactions to create substituted benzenes soon followed. Key historical milestones relevant to the structure of this compound include:

Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this reaction provides a general method for forming ethers from an organohalide and an alkoxide. wikipedia.orgchemistrytalk.orgtestbook.com This synthesis was pivotal in understanding the structure of ethers and remains a fundamental reaction in organic chemistry. wikipedia.orgbyjus.combritannica.com

Electrophilic Aromatic Substitution (EAS): The first reports of reactions that we now classify as EAS date back to the late 19th century. rsc.org Work by chemists like Charles Friedel and James Mason Crafts in the 1880s on alkylation and acylation reactions, and the discovery of nitration, demonstrated that the hydrogen atoms on a benzene ring could be replaced by various electrophiles. solubilityofthings.com These reactions are fundamental to creating a wide array of substituted aromatic compounds. solubilityofthings.comwikipedia.orgwisdomlib.org The directing effects of existing substituents on the ring, a key feature of EAS, were noted by Henry Armstrong in 1887. ic.ac.uk

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of the bromine atom is particularly significant. The carbon-bromine bond in aryl bromides is a key site for reactivity, most notably in a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler starting materials.

For instance, compounds with similar structural motifs, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are documented as intermediates in the synthesis of pharmaceuticals like dapagliflozin. google.comgoogle.com This highlights the utility of the bromo-alkoxy-benzene scaffold in building molecules with significant biological activity.

The reactivity of this compound allows it to be a precursor to a wide range of other substituted aromatic compounds. The bromine atom can be replaced through reactions such as:

Suzuki Coupling: To form a new carbon-carbon bond with a boronic acid derivative.

Buchwald-Hartwig Amination: To form a carbon-nitrogen bond.

Heck Reaction: To form a carbon-carbon bond with an alkene.

The ethoxy and methyl groups on the ring also influence the reactivity of the molecule. They are ortho-para directing groups, meaning they influence the position of any further electrophilic aromatic substitution reactions on the ring. wikipedia.org This predictable influence is a valuable tool for chemists in planning multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBZRHMQCHDGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294595 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-57-6 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 1 Bromo 2 Ethoxy 4 Methylbenzene and Analogues

Established Synthetic Routes to 1-Bromo-2-ethoxy-4-methylbenzene

The synthesis of this compound, a polysubstituted benzene (B151609) derivative, involves carefully orchestrated reaction sequences to introduce the bromo, ethoxy, and methyl groups onto the benzene ring at the desired positions. The established synthetic routes often begin with readily available benzene derivatives and employ fundamental organic reactions.

Multi-Step Synthesis Strategies from Benzene Derivatives

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler precursors. libretexts.org The synthesis of this compound is a prime example of such a strategy, where the order of reactions is critical to achieving the desired substitution pattern due to the directing effects of the functional groups. libretexts.org

A plausible synthetic route could commence with toluene (B28343) (methylbenzene). The methyl group is an ortho-, para-directing activator. Nitration of toluene would yield a mixture of ortho- and para-nitrotoluene. Separation of the para-isomer, p-nitrotoluene, would be the first key step. Subsequently, reduction of the nitro group to an amino group would yield p-toluidine (B81030) (4-methylaniline). The amino group is a strong activating ortho-, para-directing group.

The next sequence would involve the introduction of the ethoxy group. This can be achieved through diazotization of the amino group followed by reaction with ethanol (B145695), although this can be a low-yielding process. A more common approach would be to first protect the amino group, for instance by acetylation, to form N-acetyl-p-toluidine. This amide is still an ortho-, para-director but is less activating than the free amine. The subsequent step would be the introduction of the ethoxy group, likely through a process that eventually converts the acetylamino group to a hydroxyl group, which can then be etherified.

Finally, bromination would be carried out. The directing effects of the existing methyl and ethoxy groups would guide the bromine to the desired position.

An alternative strategy might start from p-cresol (B1678582) (4-methylphenol). The hydroxyl group is a strongly activating ortho-, para-director. Etherification of the hydroxyl group with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base would yield 4-ethoxytoluene. The final step would be the bromination of 4-ethoxytoluene. The ethoxy and methyl groups would direct the incoming bromine electrophile to the position ortho to the ethoxy group and meta to the methyl group, which is the desired position 2.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. wvu.edu In the context of synthesizing this compound, the bromination step is a classic example of an EAS reaction. libretexts.org

Aromatic rings like benzene are generally unreactive towards halogens alone and require a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate a potent electrophile (Br⁺). libretexts.org However, when the benzene ring is substituted with activating groups, such as the ethoxy and methyl groups present in the precursor to this compound, the reaction can often proceed under milder conditions. wvu.edu

The alkoxy group (-OR) is a potent activating group due to the ability of the oxygen's lone pairs to donate electron density to the benzene ring through resonance. vedantu.comextramarks.com This increased electron density, particularly at the ortho and para positions, makes the ring more nucleophilic and thus more susceptible to attack by an electrophile. vedantu.comextramarks.comyoutube.com The methyl group is also an activating group, albeit weaker than the alkoxy group, and directs incoming electrophiles to the ortho and para positions.

In the case of a precursor like 4-ethoxytoluene, both the ethoxy and methyl groups direct the incoming bromine to the same positions (ortho to the ethoxy group and meta to the methyl group). This concerted directing effect strongly favors the formation of the desired product, this compound. The reaction mechanism involves the attack of the π-electrons of the aromatic ring on the polarized bromine molecule, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final brominated product. libretexts.org

Introduction of Alkoxy Functionalities: Ethers and Their Formation

The introduction of an ethoxy group onto the benzene ring is a crucial step in the synthesis of this compound. This is an example of aryl ether synthesis. A common and long-standing method for forming aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction.

In a potential synthesis of this compound starting from a phenolic precursor, such as 4-methyl-2-bromophenol, the phenolic proton would be removed by a base like sodium hydroxide (B78521) or potassium carbonate to generate the corresponding phenoxide. This phenoxide would then be reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, to form the desired ethoxy group.

Modern methods for aryl ether synthesis often involve copper-catalyzed or palladium-catalyzed cross-coupling reactions, which are discussed in more detail in the following sections. organic-chemistry.org These methods can offer milder reaction conditions and broader substrate scope compared to the classical Williamson ether synthesis. For instance, a copper-catalyzed coupling of an aryl halide with an alcohol can be an effective way to form the C-O bond of the aryl ether. organic-chemistry.org

General Methodologies for Aryl Ether Synthesis in Research

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with applications in the preparation of pharmaceuticals, agrochemicals, and materials. While classical methods like the Williamson ether synthesis are still employed, modern research heavily relies on transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium, nickel, and copper are the most commonly used metals for these transformations. nih.govwikipedia.org These reactions typically involve the coupling of an organohalide or a pseudohalide (like a triflate) with an organometallic reagent or a nucleophile in the presence of a metal catalyst and a ligand. nih.govwikipedia.org

For aryl ether synthesis, these methods provide powerful alternatives to traditional nucleophilic aromatic substitution or Williamson ether synthesis, often allowing for reactions to occur under milder conditions and with a wider range of substrates. acs.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the metal center, transmetalation (in the case of coupling with an organometallic reagent) or coordination and deprotonation (for coupling with an alcohol or phenol), and reductive elimination to form the desired product and regenerate the active catalyst. nih.gov

Suzuki Coupling Methodologies

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate. wikipedia.orgorganic-chemistry.org While traditionally used for the formation of carbon-carbon bonds, modifications of the Suzuki coupling have been developed for the synthesis of aryl ethers. acs.org

Another strategy involves the use of nickel catalysts, which have shown efficacy in coupling aryl ethers with organoboron reagents. wikipedia.org Nickel catalysts can activate the C-O bond of aryl ethers, enabling them to participate in cross-coupling reactions. acs.org This is particularly advantageous as it allows for the use of readily available and often cheaper aryl ethers as starting materials.

The development of these Suzuki-type methodologies has significantly expanded the toolbox for aryl ether synthesis, offering greater flexibility and efficiency. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often optimized for specific substrates.

Interactive Data Table: Comparison of Aryl Ether Synthesis Methods

| Method | Typical Reactants | Catalyst/Reagent | Key Advantages | Key Limitations |

| Williamson Ether Synthesis | Phenol, Alkyl Halide | Base (e.g., NaOH, K₂CO₃) | Simple, inexpensive | Harsh conditions, limited to primary alkyl halides |

| Ullmann Condensation | Aryl Halide, Alcohol | Copper Catalyst, Base | Good for hindered substrates | High temperatures, often requires stoichiometric copper |

| Buchwald-Hartwig Amination (Ether Synthesis Variant) | Aryl Halide, Alcohol | Palladium Catalyst, Ligand, Base | Mild conditions, broad scope | Catalyst and ligand cost, sensitivity to air and moisture |

| Suzuki-Miyaura Coupling (Oxygen Insertion) | Aryl Halide, Boronic Acid | Palladium Catalyst, Oxidant | Uses readily available boronic acids | Requires an additional oxidant |

| Nickel-Catalyzed C-O Activation | Aryl Ether, Organoboron Reagent | Nickel Catalyst, Ligand | Utilizes aryl ethers as substrates | Catalyst development is ongoing |

Buchwald-Hartwig Coupling Analogues

The palladium-catalyzed Buchwald-Hartwig amination has been a cornerstone of C-N bond formation for decades, and its principles have been successfully extended to the synthesis of aryl ethers (C-O bond formation). wikipedia.org This transformation typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The synthesis of analogues of this compound can be readily envisioned through this methodology, by coupling a suitably substituted bromobenzene (B47551) with ethanol.

The success of the Buchwald-Hartwig O-arylation is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the challenging reductive elimination step, which forms the C-O bond. wikipedia.orgresearchgate.net For instance, the use of bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands has enabled the efficient coupling of (hetero)aryl chlorides with primary alcohols. While many protocols focus on amination, the underlying principles are translatable to etherification. For example, conditions similar to those for amination can be used to couple alcohols with aryl halides. wikipedia.org

Research has demonstrated the coupling of various aryl halides with a range of alcohols. For example, the BrettPhos ligand has been shown to be effective in the palladium-catalyzed C-O bond-forming reaction of activated aryl halides with primary fluoroalkyl alcohols. sigmaaldrich.com The reaction conditions typically involve a palladium source like Pd₂(dba)₃, a phosphine ligand, a base such as cesium carbonate (Cs₂CO₃), and an anhydrous solvent like toluene, with reactions often proceeding at elevated temperatures (e.g., 85 °C). sigmaaldrich.com The synthesis of sterically hindered aryl ethers, which can be challenging, has also been addressed through the development of specialized ligand systems. nih.govresearchgate.net

| Aryl Halide | Alcohol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Activated Aryl Halides | Primary Fluoroalkyl Alcohols | [Pd₂(dba)₃] / BrettPhos | Cs₂CO₃ | Toluene | 85 | High | sigmaaldrich.com |

| Aryl Chlorides | Primary Alcohols | Pd Catalyst / Di-1-adamantyl-substituted bipyrazolylphosphine | - | - | - | High | researchgate.net |

| Aryl Halides | Primary/Secondary Alcohols | - | Hydroxide, Carbonate, or Phosphate | - | - | - | wikipedia.org |

Nickel-Catalyzed Reductive Coupling Investigations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. uci.eduresearchgate.net A particularly attractive strategy is reductive cross-coupling, which avoids the need for pre-formed organometallic reagents by employing a stoichiometric metallic reductant, such as manganese or zinc. chinesechemsoc.org

In the context of synthesizing analogues of this compound, nickel-catalyzed reductive coupling could involve the reaction of an aryl halide with an appropriate electrophile in the presence of a nickel catalyst and a reducing agent. While much of the research has focused on C-C bond formation, the principles can be extended to C-O bond formation. For instance, a one-pot strategy for the cross-electrophile coupling of alcohols with aryl and vinyl halides has been developed. chemrxiv.org This method involves the in situ conversion of the alcohol to an alkyl bromide, which then participates in the nickel-catalyzed coupling. chemrxiv.org

The reaction conditions for nickel-catalyzed reductive couplings are generally mild and tolerate a wide range of functional groups. nih.gov A typical system might involve a nickel(II) precatalyst, a ligand (such as a bipyridine or a phosphine), and a metallic reductant in an organic solvent. uci.educhinesechemsoc.org The scalability of these reactions is a significant advantage, with electrochemical methods also being explored to drive the reductive coupling, offering a greener alternative to metallic reductants. rsc.org The mechanism of these reactions can be complex, often involving radical intermediates and various oxidation states of nickel. acs.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Often a simple nickel(II) salt, offering a cost-effective alternative to palladium. | uci.eduresearchgate.net |

| Reductant | Stoichiometric metals like manganese or zinc are commonly used. Electrochemical methods are also being developed. | chinesechemsoc.orgrsc.org |

| Scope | Broad substrate scope, including the coupling of alcohols (via in situ activation) with aryl halides. Tolerates various functional groups. | chemrxiv.orgnih.gov |

| Conditions | Generally mild reaction conditions. | nih.gov |

Dehydrogenative Coupling Approaches (C-H Alkoxylation/Aryloxylation)

A more atom-economical approach to the synthesis of aryl ethers involves the direct functionalization of a C-H bond on the aromatic ring, a strategy known as dehydrogenative coupling or C-H activation. sioc-journal.cn This method avoids the pre-functionalization of the arene with a halide or triflate, thus reducing the number of synthetic steps and the generation of waste.

Palladium catalysis has been at the forefront of the development of C-H alkoxylation reactions. nih.govacs.orgnih.gov These reactions can be directed by a functional group on the substrate to achieve regioselectivity. For instance, a palladium-catalyzed direct ortho-alkoxylation of N-alkyl-N-nitrosoarylamines has been developed using alcohols as the alkoxylation reagents and an oxidant like PhI(OAc)₂. nih.govacs.org While this specific directing group might not be directly applicable to the synthesis of this compound, it demonstrates the feasibility of directed C-H alkoxylation.

The synthesis of phenolic compounds through palladium-catalyzed C-H functionalization of arenes has also been explored, which could then be alkylated to the desired ether. researchgate.net These reactions can proceed through C-H esterification followed by hydrolysis or via direct C-H hydroxylation. researchgate.net The development of non-directed C-H functionalization remains a significant challenge, but progress is being made. For example, palladium catalysts have been developed for the non-directed C-H alkoxycarbonylation of simple arenes, offering a route to aromatic esters which could potentially be converted to ethers. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) Strategies in Aryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of C-O bonds in aryl ethers. wikipedia.orgmasterorganicchemistry.com This reaction typically requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). lumenlearning.comlibretexts.org The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

For a substrate like this compound, which lacks strong electron-withdrawing groups, the classical SNAr reaction with an alkoxide would be very slow. However, advancements in this area have expanded the scope of SNAr. For instance, catalytic SNAr reactions have been developed that can be applied to electron-rich and neutral aryl fluorides, which are typically inert under classical conditions. nih.gov These methods often employ transition metal catalysts, such as rhodium, which can coordinate to the aromatic ring and activate it towards nucleophilic attack. nih.gov

A general protocol for SNAr involves reacting an aryl halide with an alcohol in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like THF, DMF, or DMSO. fishersci.co.uk Heating is often required to drive the reaction to completion. fishersci.co.uk

| Aryl Substrate | Nucleophile | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Activated Aryl Halide (e.g., with NO₂ groups) | Alcohol/Alkoxide | K₂CO₃, NaH | Ethanol, THF, DMSO | Reflux or heating | lumenlearning.comfishersci.co.uk |

| Electron-rich/neutral Aryl Fluoride | Alcohol/Water | Rhodium catalyst | - | Catalytic | nih.gov |

Arenediazonium Salt Mediated Ether Synthesis

Arenediazonium salts are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations, including the formation of aryl ethers. bristol.ac.uk These salts are typically prepared from the corresponding aniline (B41778) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. bristol.ac.uk

The reaction of an arenediazonium salt with an alcohol, such as ethanol, can lead to the formation of the corresponding aryl ether. stackexchange.com For example, reacting benzene diazonium chloride with ethanol can produce phenetole (B1680304) (ethoxybenzene). stackexchange.com However, this reaction is often accompanied by a competing reduction reaction that yields the corresponding arene (in this case, benzene) and an aldehyde (acetaldehyde). stackexchange.comshaalaa.comtardigrade.in The product distribution can be influenced by the reaction conditions.

A continuous-flow methodology has been developed for the synthesis of monoarylated acetaldehydes using aryldiazonium salts and ethyl vinyl ether, which is a synthetic equivalent of the α-arylation of acetaldehyde (B116499) enolate. acs.orgnih.gov This approach highlights the utility of diazonium salts in forming C-C bonds and suggests the potential for developing more controlled C-O bond-forming reactions. The use of continuous flow also offers a safer and more scalable method for handling potentially unstable diazonium salt intermediates. acs.org

Catalytic Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.org To synthesize an aryl ether like this compound, the traditional approach would be to react the corresponding phenoxide with an ethyl halide. However, modern variations have improved the efficiency and scope of this reaction.

Catalytic versions of the Williamson ether synthesis have been developed to overcome some of the limitations of the traditional method, such as the need for stoichiometric amounts of a strong base and the generation of salt byproducts. acs.orgacs.org For instance, a high-temperature (above 300 °C) homogeneous catalytic process has been developed that allows the use of weak alkylating agents like alcohols. acs.org In this process, a low-cost alcohol and a phenol can be converted into an aryl ether and water in the presence of catalytic quantities of an alkali metal carboxylate and phenolate. acs.org

Phase-transfer catalysis is another important advancement in the Williamson ether synthesis, particularly for industrial applications. wikipedia.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the alkoxide or phenoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. This technique can improve reaction rates and yields, and allows for the use of a wider range of solvents. wikipedia.org The synthesis of various pharmaceutical intermediates has utilized the Williamson ether synthesis, demonstrating its continued importance in applied organic chemistry. francis-press.com

| Variant | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| High-Temperature Catalytic | Uses weak alkylating agents (e.g., alcohols), homogeneous catalytic process. | >300 °C, catalytic alkali metal carboxylate and phenolate. | acs.orgacs.org |

| Phase-Transfer Catalysis | Facilitates reaction between phases, improves rates and yields. | Use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6. | wikipedia.org |

Research on Process Optimization and Scalability

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For many of the advanced methodologies discussed, significant research has been dedicated to process optimization and scalability.

In the context of Buchwald-Hartwig amination, which shares many principles with etherification, extensive studies on optimization have been conducted. bristol.ac.ukacs.orgcatsci.com These studies often involve screening various catalysts, ligands, bases, and solvents to identify the most robust and efficient system. catsci.com For example, the development of a kiloscale Buchwald-Hartwig amination process involved the optimization of catalyst selection and stoichiometry to maximize yield and minimize residual palladium in the final product. acs.org The optimization of a palladium-catalyzed C-N bond formation for a pharmaceutical intermediate allowed for catalyst loadings as low as 0.47 mol% on a large scale. acs.org

Continuous flow chemistry has emerged as a powerful tool for process optimization and scale-up. rsc.org This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents or intermediates (like diazonium salts), and the potential for automation and process control. nih.govrsc.orgmdpi.com Continuous flow processes have been successfully developed for Buchwald-Hartwig aminations, reactions involving aryldiazonium salts, and selective hydrogenations, demonstrating the broad applicability of this technology to the synthesis of complex organic molecules. acs.orgrsc.orgmdpi.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and more sustainable manufacturing processes. nih.gov

Investigation of Controlled Reaction Conditions

The synthesis of this compound can be approached through several synthetic routes, with electrophilic aromatic substitution being a primary method. This typically involves the bromination of 1-ethoxy-4-methylbenzene. The control of reaction conditions is paramount to ensure the selective introduction of the bromine atom at the desired position (ortho to the ethoxy group) and to minimize the formation of byproducts.

Key parameters that are meticulously controlled include:

Temperature: Lower temperatures are often employed to enhance selectivity and prevent over-bromination.

Catalyst: The choice and concentration of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), can significantly influence the reaction rate and regioselectivity.

Solvent: The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

Brominating Agent: Besides molecular bromine (Br₂), other reagents like N-bromosuccinimide (NBS) can be used, often offering milder reaction conditions and improved selectivity.

Research into the bromination of related alkoxybenzenes has shown that the reactivity and regioselectivity are influenced by both steric and electronic effects of the substituents. nsf.govrsc.org For instance, the ethoxy group is an activating, ortho-para directing group. The methyl group is also activating and ortho-para directing. In 1-ethoxy-4-methylbenzene, the positions ortho to the strongly activating ethoxy group are favored for electrophilic substitution.

The following table summarizes various reaction conditions reported for the synthesis of bromo-alkoxybenzene analogues, which can inform the development of a controlled synthesis for this compound.

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2,4-dimethoxybenzoic acid | Bu₄NBr₃ | - | 23 | 1-bromo-2,4-dimethoxybenzene | 94 | |

| 2-methoxy-4-methylbenzoic acid | Bu₄NBr₃ | - | 100 | 1-bromo-2-methoxy-4-methylbenzene | - | |

| 4-iodo-2-methoxybenzoic acid | Bu₄NBr₃ | - | 100 | 1-bromo-4-iodo-2-methoxybenzene | 85 | |

| 5-bromo-2-chlorobenzoic acid | Oxalyl chloride/Phenetole | AlCl₃ / CH₂Cl₂ | 0-5 | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | - | Current time information in Bangalore, IN. |

| 1,4-Bis(ethoxymethyl)-2,5-dialkoxybenzene | N-bromosuccinimide (NBS) | Acetone | Reflux | bis(4-bromo-2,5-dimethoxyphenyl)methane | - | chemicalbook.com |

This table is for illustrative purposes and shows data for analogous compounds. The development of a specific process for this compound would require experimental optimization.

Applications of Continuous Flow Reactors in Production Research

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing, particularly for reactions that are exothermic, hazardous, or require precise control. rsc.orgsyrris.com The application of continuous flow reactors in the production research of this compound presents a promising avenue for process intensification and optimization.

Flow reactors typically consist of pumps that introduce reactants into a mixing point, followed by a temperature-controlled tube or channel where the reaction occurs. syrris.com The product stream is then collected continuously. This setup allows for:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling hazardous reagents like bromine and exothermic reactions.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, allowing for precise temperature control and potentially leading to cleaner reactions with fewer byproducts. acs.org

Improved Reproducibility and Scalability: Automated control over reaction parameters such as temperature, pressure, and residence time leads to highly reproducible results. Scaling up production can often be achieved by running the reactor for a longer duration or by using multiple reactors in parallel. acs.org

Integration of In-line Analysis: Process analytical technology (PAT) can be integrated into flow systems to monitor the reaction in real-time, allowing for rapid optimization of reaction conditions.

For the synthesis of this compound, a continuous flow process could involve pumping a solution of 1-ethoxy-4-methylbenzene and a brominating agent (e.g., a solution of bromine in a suitable solvent) through a heated or cooled reactor coil. The residence time in the reactor would be carefully controlled to maximize the conversion to the desired product while minimizing the formation of di-brominated or other impurities.

The following table outlines a conceptual design for the continuous flow synthesis of this compound, based on general principles of flow chemistry applied to halogenation reactions. rsc.orgyoutube.com

| Parameter | Proposed Condition | Rationale |

| Reactant Streams | Stream A: 1-ethoxy-4-methylbenzene in an organic solvent (e.g., CH₂Cl₂). Stream B: Bromine in the same solvent. | Allows for precise stoichiometric control. |

| Reactor Type | Coil-based reactor (e.g., PFA or stainless steel tubing). | Offers good chemical resistance and heat transfer. syrris.com |

| Mixing | T-mixer or static mixer. | Ensures efficient mixing of reactant streams. |

| Temperature | -10 to 25 °C | To be optimized for selectivity and reaction rate. |

| Residence Time | 1 - 20 minutes | To be optimized for maximum conversion and yield. |

| Pressure | Back-pressure regulator (e.g., 5-10 bar). | Allows for heating solvents above their boiling points if necessary and improves control. youtube.com |

| Quenching | In-line quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). | To neutralize unreacted bromine. |

This table represents a conceptual framework. Actual parameters would need to be determined through experimental investigation.

The use of microchannel reactors, a type of continuous flow reactor, has been shown to be effective for photocatalytic oxidative bromination of toluene derivatives, suggesting that light-mediated reactions could also be explored in a flow setup for enhanced control and efficiency. acs.org The development of such a continuous process for this compound could lead to a safer, more efficient, and scalable manufacturing process.

Chemical Reactivity and Mechanistic Studies of 1 Bromo 2 Ethoxy 4 Methylbenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-Bromo-2-ethoxy-4-methylbenzene can theoretically occur at two primary sites: the bromine-substituted carbon of the aromatic ring and the ethyl group of the ethoxy moiety. The feasibility and mechanism of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile.

Reactivity of Bromine Atoms at Various Positions

The bromine atom in this compound is directly attached to the sp²-hybridized carbon of the benzene (B151609) ring. This aryl bromide is generally less reactive towards traditional nucleophilic substitution than an alkyl bromide. The C-Br bond in an aryl halide is stronger and less polarized. Furthermore, the electron-rich benzene ring repels incoming nucleophiles, and the steric hindrance from the adjacent ethoxy group can impede the approach of a nucleophile.

However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the ethoxy and methyl groups are electron-donating, which deactivates the ring towards SNAr. Conversely, in derivatives such as 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene, the presence of the strongly electron-withdrawing nitro group significantly activates the ring, facilitating the displacement of the bromide ion by a nucleophile.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of EAS on this compound are governed by the cumulative electronic and steric effects of the ethoxy, bromo, and methyl substituents.

Directing Effects of Ethoxy, Bromo, and Methyl Substituents

The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile. These effects are classified as either activating or deactivating, and as ortho-, para- or meta-directing.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong activating group and an ortho-, para-director. The oxygen atom donates electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions. pressbooks.publibretexts.org

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho-, para-director. It donates electron density through an inductive effect. youtube.com

Bromo Group (-Br): The bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho-, para-director because its lone pair electrons can be donated through resonance to stabilize the arenium ion intermediate when the electrophile attacks the ortho and para positions. libretexts.orglibretexts.org

In this compound, the powerful activating and ortho-, para-directing effect of the ethoxy group is the dominant influence on the regioselectivity of the reaction.

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -Br | 1 | Deactivating | Ortho, Para |

| -OCH₂CH₃ | 2 | Activating | Ortho, Para |

| -CH₃ | 4 | Activating | Ortho, Para |

Regioselectivity and Isomer Formation Studies

The positions open for electrophilic substitution on the this compound ring are C3, C5, and C6. The directing effects of the existing substituents will determine the major product(s).

The highly activating ethoxy group at C2 strongly directs incoming electrophiles to its ortho position (C3) and its para position (C5).

The methyl group at C4 directs to its ortho positions (C3 and C5).

The bromo group at C1 directs to its ortho position (C6) and its para position (C4, which is already substituted).

The directing effects of the ethoxy and methyl groups reinforce each other, strongly favoring substitution at positions C3 and C5. The position C6 is ortho to the deactivating bromo group and sterically hindered by the adjacent ethoxy group, making it a less favorable site for attack.

A practical example is the nitration of this compound, which yields 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene. This demonstrates that the electrophile (NO₂⁺) adds to the C5 position, which is para to the strongly activating ethoxy group and ortho to the activating methyl group. This outcome is consistent with the predicted regioselectivity based on the combined directing effects of the substituents.

| Position | Activating/Deactivating Influences | Predicted Outcome |

|---|---|---|

| C3 | Ortho to Ethoxy, Ortho to Methyl | Possible, but less favored than C5 due to proximity to Bromo group |

| C5 | Para to Ethoxy, Ortho to Methyl | Major Product |

| C6 | Ortho to Bromo | Minor or no product due to deactivation and steric hindrance |

Elimination Reactions

Elimination reactions, particularly those involving the removal of a hydrogen halide, are a common transformation for alkyl halides. In the case of this compound, the focus is on the potential for β-elimination under basic conditions, which could lead to the formation of unsaturated products.

For an aryl halide like this compound, a standard E2 (bimolecular elimination) mechanism involving the removal of the bromine atom and a hydrogen from an adjacent carbon on the benzene ring to form a benzyne (B1209423) intermediate is highly unlikely under typical basic conditions. Instead, any elimination reaction would likely involve the ethoxy group's side chain. However, the provided structure does not have a hydrogen on the α-carbon of the ethoxy group that can be readily eliminated with the bromine on the ring.

A more plausible, though still challenging, elimination pathway would be the dehydrohalogenation involving the methyl group, which is meta to the bromine. This would require exceptionally harsh conditions and is not a typical reaction pathway.

Alternatively, if we consider a related structure where the bromine is on the ethyl group, such as in 1-(1-bromoethoxy)-2-methyl-4-bromobenzene, β-elimination would be a much more facile process. In such a hypothetical scenario, a base would abstract a proton from the methyl group of the ethoxy chain, leading to the elimination of HBr and the formation of a vinyl ether. The use of strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) typically favors elimination reactions over substitution.

Table 1: Predicted Conditions for β-Elimination of a Hypothetical Bromoethoxy-Containing Benzene Derivative

| Base | Solvent | Temperature | Expected Major Product (from hypothetical isomer) |

| Potassium tert-butoxide | t-Butanol | High | Vinyl ether derivative |

| Sodium ethoxide | Ethanol (B145695) | High | Mix of vinyl ether and substitution product |

Following the hypothetical β-elimination from a bromo-substituted ethoxy chain, the product would be an unsaturated aromatic ether. For example, the elimination of HBr from a hypothetical 1-(1-bromoethoxy)-2-methyl-4-bromobenzene would yield 1-ethenyloxy-2-methyl-4-bromobenzene. These vinyl ethers are valuable monomers in polymer chemistry and can undergo further transformations. The formation of such products is generally favored by the use of strong bases and high temperatures, which promote the E2 mechanism.

Radical Reaction Pathways

Free radical reactions provide an alternative pathway for the functionalization of this compound, particularly at the alkyl side chains. These reactions are typically initiated by light or a radical initiator. lumenlearning.com

Radical reactions proceed via a chain mechanism involving three main stages: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.comucr.edu

Initiation: This step involves the formation of radicals. For reactions involving the alkyl side chains of this compound, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used. libretexts.org Alternatively, ultraviolet (UV) light can induce the homolytic cleavage of a halogen molecule, such as Br₂, to generate bromine radicals. ucalgary.cachemguide.co.uk

Propagation: A radical formed during initiation abstracts a hydrogen atom from either the methyl group or the ethoxy group. The benzylic protons of the methyl group are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzyl (B1604629) radical. ucalgary.ca The newly formed carbon-centered radical can then react with a molecule like Br₂ to form a brominated product and a new bromine radical, which continues the chain. ucr.eduucalgary.ca

Table 2: Key Steps in the Radical Bromination of the Methyl Group

| Step | Reactants | Products | Description |

| Initiation | Br₂ + UV light | 2 Br• | Homolytic cleavage of bromine to form radicals. ucalgary.ca |

| Propagation 1 | C₉H₁₁BrO + Br• | C₉H₁₀BrO• (benzyl radical) + HBr | Bromine radical abstracts a benzylic hydrogen. ucalgary.ca |

| Propagation 2 | C₉H₁₀BrO• + Br₂ | 1-Bromo-2-ethoxy-4-(bromomethyl)benzene + Br• | Benzyl radical reacts with bromine to form the product and a new Br•. ucalgary.ca |

| Termination | Br• + Br•C₉H₁₀BrO• + Br•2 C₉H₁₀BrO• | Br₂1-Bromo-2-ethoxy-4-(bromomethyl)benzeneDimerized product | Combination of radicals to terminate the chain. ucalgary.ca |

While the benzylic position of the methyl group is the most likely site for radical attack, the ethoxy chain can also undergo radical functionalization, although typically to a lesser extent. Abstraction of a hydrogen atom from the ethyl group would lead to a different radical intermediate. The position of hydrogen abstraction on the ethoxy chain (α or β to the oxygen) would depend on the relative stability of the resulting radicals. The subsequent reaction of this radical with a halogenating agent would introduce a halogen into the ethoxy side chain.

Oxidation Reactions of Alkyl and Alkoxy Side Chains

The methyl and ethoxy groups attached to the benzene ring are susceptible to oxidation under various conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group of toluene (B28343) and its derivatives to a carboxylic acid. ncert.nic.in Therefore, it is expected that this compound would be oxidized to 4-bromo-3-ethoxybenzoic acid under similar vigorous conditions. It is possible to achieve partial oxidation to the aldehyde stage using specific reagents like chromyl chloride (Etard reaction) or by a two-step process involving radical halogenation followed by hydrolysis. ncert.nic.in

The ethoxy group can also be oxidized. For instance, oxidation of benzyl methyl ethers with N-bromosuccinimide (NBS) can selectively yield either aromatic aldehydes or methyl esters, depending on the reaction conditions. nih.gov By analogy, the ethoxy group of this compound could potentially be cleaved to a hydroxyl group or further oxidized. The presence of the electron-donating ethoxy group and the electron-withdrawing bromine atom will influence the reactivity of the aromatic ring and the side chains towards oxidizing agents.

Table 3: Predicted Products from the Oxidation of this compound

| Oxidizing Agent | Target Functional Group | Expected Product |

| Potassium permanganate | Methyl group | 4-Bromo-3-ethoxybenzoic acid ncert.nic.in |

| Chromyl chloride | Methyl group | 4-Bromo-3-ethoxybenzaldehyde (Etard reaction) ncert.nic.in |

| N-Bromosuccinimide | Ethoxy group | Potential for cleavage to a phenol (B47542) derivative nih.gov |

Selective Oxidation Methodologies

The methyl group at the C4 position of this compound is a primary site for selective oxidation. Depending on the reaction conditions and the oxidizing agent employed, the methyl group can be converted into a formyl group (an aldehyde) or a carboxylic acid group. These transformations provide synthetic routes to valuable derivatives, such as 3-bromo-4-ethoxybenzaldehyde (B33679) and 3-bromo-4-ethoxybenzoic acid, which are useful intermediates in the synthesis of more complex molecules.

Strong oxidizing agents typically convert the methyl group directly to a carboxylic acid. However, achieving selective oxidation to the aldehyde stage requires milder and more controlled conditions to prevent overoxidation. Several modern synthetic methods are applicable for these transformations. For instance, the oxidation of substituted toluenes to their corresponding aldehydes can be achieved using catalytic systems such as transition metal-modified molecular sieves with a bromine-based initiator google.com. A patented method describes the use of a transition metal-modified MFI molecular sieve with a bromine initiator and an oxygen source to achieve high selectivity for the aldehyde product google.com. Another approach involves electrochemical oxidation, which offers a green alternative by avoiding the use of stoichiometric chemical oxidants and can selectively convert methylarenes to aldehydes or their acetal (B89532) derivatives nih.gov.

For the synthesis of the corresponding carboxylic acid, various methods are available. A metal-free approach involves the use of carbon tetrabromide as an initiator under blue light irradiation, which facilitates the aerobic oxidation of substituted toluenes organic-chemistry.orgresearchgate.net. Other methods include photoirradiation in the presence of bromine and water or the use of cobalt-based catalysts in conjunction with bromide salts organic-chemistry.orgthieme-connect.com.

Below is a table summarizing potential selective oxidation reactions for this compound.

| Product | Reagents and Conditions | Reaction Type |

| 3-Bromo-4-ethoxybenzaldehyde | Transition Metal-Modified MFI Molecular Sieve, Bromine Initiator, O2, Polar Organic Solvent, 70-120°C | Catalytic Oxidation |

| 3-Bromo-4-ethoxybenzoic acid | CBr4 (cat.), Blue LED (400 nm), O2, CH3CN, rt | Metal-Free Aerobic Oxidation |

| 3-Bromo-4-ethoxybenzoic acid | Co(OAc)2 (cat.), NaBr (cat.), Acetic Acid, Radical Initiator, O2 | Catalytic Aerobic Oxidation |

| 3-Bromo-4-ethoxybenzoic acid | Br2, H2O, Benzotrifluoride, Photoirradiation (e.g., blue LED) | Metal-Free Photooxidation |

Functional Group Transformations

The bromine atom on the aromatic ring of this compound is a key handle for a variety of functional group transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base libretexts.orgwikipedia.orgorganic-chemistry.org. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results youtube.comnih.gov. This methodology allows for the synthesis of a wide range of N-aryl compounds from this compound.

Suzuki Coupling provides an efficient route to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester wikipedia.orglibretexts.org. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species organic-chemistry.orgharvard.edu. This reaction is highly versatile and tolerant of many functional groups, making it suitable for the synthesis of biaryl compounds and other complex structures from this compound researchgate.net.

Sonogashira Coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne to form a carbon-carbon triple bond organic-chemistry.orglibretexts.org. This reaction is instrumental in the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science researchgate.netnih.govresearchgate.net.

The table below outlines these key functional group transformations for this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Product |

| Buchwald-Hartwig Amination | R¹R²NH (Primary or Secondary Amine) | Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine ligand (e.g., XPhos, SPhos) | Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) | 2-Ethoxy-4-methyl-N,N-(R¹,R²)aniline |

| Suzuki Coupling | R-B(OH)2 (Aryl or Vinyl Boronic Acid) | Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) | Aqueous base (e.g., Na2CO3, K2CO3) | 2-Ethoxy-4-methyl-1,1'-biphenyl (or substituted derivative) |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | Pd catalyst (e.g., PdCl2(PPh3)2) and Cu(I) cocatalyst (e.g., CuI) | Amine base (e.g., Et3N, piperidine) | 1-(Alkynyl)-2-ethoxy-4-methylbenzene |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block for Complex Molecular Architectures

The presence of the bromine atom on the aromatic ring of 1-Bromo-2-ethoxy-4-methylbenzene allows it to serve as an important building block in the construction of more complex molecular structures. Aryl bromides are well-established precursors for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific examples for this compound are not extensively detailed in publicly available research, the reactivity of its isomers, such as 2-Bromo-1-ethoxy-4-methylbenzene, provides insight into its potential applications. These compounds are known to participate in several key reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound could theoretically be coupled with various boronic acids to synthesize substituted biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Heck Reaction: In this reaction, an aryl halide is coupled with an alkene. This would allow for the introduction of vinyl groups onto the 2-ethoxy-4-methylphenyl scaffold, leading to the synthesis of substituted styrenes and other complex unsaturated systems.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. These products are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. This would be a powerful method for the synthesis of arylamines derived from this compound, which are important in medicinal chemistry.

The ethoxy and methyl groups on the ring also play a crucial role by influencing the electronic properties and regioselectivity of these reactions, as well as the properties of the final products.

Precursor Synthesis in Specialized Organic Compound Development

As a substituted aromatic compound, this compound can serve as a precursor for the synthesis of a variety of specialized organic compounds. The bromo group can be transformed into other functional groups through nucleophilic aromatic substitution or by conversion to an organometallic reagent, such as a Grignard or organolithium reagent. These reagents can then be reacted with a wide range of electrophiles to introduce new functionalities.

While direct research on this compound as a precursor is limited, related structures are used in the synthesis of biologically active molecules. For instance, the structurally similar compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. This highlights the potential of bromo-ethoxy substituted benzene (B151609) derivatives in the development of pharmaceuticals.

Exploration in Polymer Chemistry and Resin Development

The reactivity of the bromine atom in this compound makes it a potential monomer for the synthesis of novel polymers. Through cross-coupling polymerization reactions, such as Suzuki or Stille polymerization, this compound could be incorporated into the backbone of conjugated polymers. The ethoxy and methyl substituents would influence the solubility, processability, and electronic properties of the resulting polymers. Such polymers could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the aromatic nature of this compound suggests its potential use in the development of specialized resins. By undergoing reactions such as Friedel-Crafts alkylation or acylation, it could be incorporated into phenolic or epoxy resin structures, potentially imparting enhanced thermal stability or specific electronic properties to the material.

Integration into Novel Material Design and Functional Composites

The unique substitution pattern of this compound could be leveraged in the design of novel materials with specific functionalities. For example, its derivatives could be explored as components of liquid crystals, where the anisotropic shape and polarizability of the molecule are crucial. The combination of the ethoxy and methyl groups could influence the mesophase behavior and clearing points of such materials.

Spectroscopic and Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Bromo-2-ethoxy-4-methylbenzene. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl group protons are expected. The aromatic protons will appear as a complex pattern of multiplets in the downfield region, typically between 6.5 and 7.5 ppm. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group attached to the benzene (B151609) ring will show a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the benzene ring will resonate in the aromatic region (typically 110-160 ppm), with the carbon attached to the bromine atom being significantly influenced. The carbons of the ethoxy and methyl groups will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (multiplets) | 110 - 140 |

| Ar-C-Br | - | 110 - 120 |

| Ar-C-O | - | 150 - 160 |

| -OCH₂CH₃ | ~4.0 (quartet) | ~64 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| Ar-CH₃ | ~2.3 (singlet) | ~20 |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule, as well as a pattern of fragment ions that can be used to confirm the structure. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₉H₁₁BrO), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Values for C₉H₁₁BrO |

| GC-MS | Molecular Ion Peak (m/z) | [M]⁺ at 214 and 216 (due to Br isotopes) |

| HRMS | Exact Mass | Theoretical: 214.0044 (for ⁷⁹Br) and 215.9994 (for ⁸¹Br) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. These include C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-Br stretching.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C-O (Ether) | Stretch | 1250 - 1000 |

| C-Br | Stretch | 680 - 515 |

| Aromatic C=C | Stretch | 1600 - 1450 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. sielc.com For this compound, HPLC is particularly useful for assessing its purity by separating it from any starting materials, byproducts, or degradation products. sielc.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common method for analyzing such compounds. sielc.com The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. Furthermore, HPLC can be employed to separate this compound from its structural isomers, which may have very similar physical and chemical properties. sielc.com

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

Theoretical and Computational Investigations of 1 Bromo 2 Ethoxy 4 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-bromo-2-ethoxy-4-methylbenzene. These calculations can determine the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution on the molecular surface. For this compound, this map would likely show regions of negative potential around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. These predictions are vital for understanding the regioselectivity of its chemical reactions.

Table 1: Calculated Electronic Properties of Aromatic Compounds (Note: Data for illustrative purposes, as specific studies on this compound are not available. Values are typical for similar substituted benzenes.)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The presence of a flexible ethoxy group (-OCH2CH3) means that this compound can exist in various spatial arrangements, or conformations. Molecular modeling and molecular dynamics (MD) simulations are the primary computational tools used to explore this conformational landscape.

Conformational analysis typically begins with a potential energy surface scan, where the dihedral angle of the ethoxy group relative to the benzene (B151609) ring is systematically rotated. This process identifies low-energy conformations (conformers) that are most likely to be populated at a given temperature. For this compound, the key dihedral angle would be C(ring)-O-C(ethyl)-C(methyl). The steric hindrance between the ethoxy group, the bromine atom at the ortho position, and the methyl group at the para position will significantly influence the preferred orientation. It is expected that the most stable conformer will be one where the terminal methyl group of the ethoxy chain is oriented away from the bulky bromine atom to minimize steric clash.

Molecular dynamics simulations can provide further insights by simulating the atomic motions of the molecule over time. These simulations, governed by classical mechanics force fields, can reveal the dynamic transitions between different conformations and calculate the relative populations of each stable conformer at thermal equilibrium.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

Using methods like Gauge-Including Atomic Orbital (GIAO) coupled with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculations are performed on the optimized, low-energy geometry of the molecule. The calculated values are then often scaled or referenced against a known standard (like tetramethylsilane, TMS) to improve agreement with experimental data.

The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the aromatic protons would show distinct shifts depending on their proximity to the electron-withdrawing bromine and electron-donating ethoxy and methyl groups. The carbon atoms of the benzene ring would similarly exhibit a range of chemical shifts reflecting the substituent effects. Comparing these predicted spectra with experimental ones can confirm the molecular structure and aid in the assignment of complex signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Benzene (Note: This table is illustrative, showing typical predicted shifts for a molecule with similar functional groups.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 115.2 |

| C-O | 155.8 |

| C-H (ortho to -OEt) | 114.5 |

| C-CH3 | 130.1 |

| C-H (meta to -OEt) | 128.9 |

| C (ipso to -CH3) | 138.0 |

| O-CH2 | 64.3 |

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the investigation of reaction mechanisms. For this compound, this could involve studying reactions such as electrophilic aromatic substitution or nucleophilic substitution at the bromine-bearing carbon.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. Along this path, they can locate and characterize the structure of the transition state—the highest energy point that represents the kinetic barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, in a hypothetical nucleophilic aromatic substitution reaction, calculations could model the approach of a nucleophile to the benzene ring, the formation of an intermediate complex (like a Meisenheimer complex), and the subsequent departure of the bromide leaving group. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for a detailed, step-by-step understanding of the reaction mechanism, providing insights that are often difficult or impossible to obtain through experimental means alone.

Future Research Directions and Emerging Perspectives for 1 Bromo 2 Ethoxy 4 Methylbenzene

Development of More Sustainable and Green Synthetic Protocols

The conventional synthesis of bromo-alkoxy-arenes often involves electrophilic aromatic substitution on the corresponding alkoxy-arene. For 1-Bromo-2-ethoxy-4-methylbenzene, this would typically involve the bromination of 1-ethoxy-4-methylbenzene. Traditional methods often utilize elemental bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). While effective, this approach presents sustainability challenges, including the use of hazardous reagents and the generation of stoichiometric waste.

Future research will likely prioritize the development of greener alternatives that align with the principles of green chemistry. This includes:

Alternative Brominating Agents: Exploring less hazardous and more atom-economical bromine sources than Br₂. N-Bromosuccinimide (NBS) is a common alternative, and its application in the synthesis of related compounds has been documented. ontosight.ai

Catalyst Improvement: Moving away from traditional Lewis acids towards recyclable solid acid catalysts or photochemically-driven bromination could reduce waste and energy consumption.

Solvent Selection: Replacing halogenated solvents, which are often used for their inertness and solvating power, with greener alternatives like ionic liquids, supercritical fluids, or even solvent-free reaction conditions.

Flow Chemistry: Industrial-scale production could benefit from continuous flow reactors, which offer enhanced safety, better process control, and more consistent product quality compared to batch processing.

A potential green synthesis route could involve the direct oxidative bromination using a bromide salt (e.g., NaBr) and an environmentally benign oxidant, a method that is gaining traction for its reduced environmental footprint.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The bromine atom in this compound is a synthetic handle primed for cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings are pivotal in this context for constructing complex molecules.

Future research will focus on developing novel catalytic systems that offer superior performance for this specific substrate:

Enhanced Selectivity: In molecules with multiple reactive sites, achieving high chemoselectivity is crucial. For derivatives of this compound that might contain other halogens or reactive groups, catalysts must be designed to selectively activate the C-Br bond. For instance, specific palladium catalysts have been developed for the highly selective cross-coupling of C(sp²)-Br bonds in the presence of C(sp³)-Cl bonds. researchgate.net

Catalyst Efficiency and Reusability: The development of catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) is essential for economic viability. Research into ligand design plays a critical role here. Furthermore, immobilizing palladium catalysts on solid supports could facilitate their recovery and reuse, reducing costs and metal contamination in the final product.

Mild Reaction Conditions: A significant goal is to develop catalysts that operate effectively under mild conditions (lower temperatures and pressures), which reduces energy consumption and minimizes the formation of side products.

The table below outlines potential cross-coupling reactions and the type of research needed for novel catalyst development.

| Reaction Type | Reactant | Potential Product Core Structure | Catalyst Research Focus |

| Suzuki Coupling | Arylboronic Acid | Biaryl | Ligand design for enhanced stability and activity; reusable heterogeneous catalysts. |

| Heck Coupling | Alkene | Substituted Alkene | Development of phosphine-free catalysts; systems for improved regioselectivity. |

| Buchwald-Hartwig Amination | Amine | N-Aryl Amine | Catalysts with broader substrate scope; reduction of catalyst loading. |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Copper-free catalytic systems; catalysts tolerant of diverse functional groups. |

Investigation of Untapped Reactivity Pathways for Diversification

Beyond standard cross-coupling reactions, this compound possesses other reactive sites that remain largely unexplored. A comprehensive investigation into its reactivity could significantly broaden its utility in synthetic chemistry.

Manipulation of the Methyl Group: The methyl group can be a site for further functionalization. For example, oxidation reactions could convert it into a formyl (-CHO) or carboxylic acid (-COOH) group. The Etard reaction, which uses chromyl chloride to oxidize a methyl group to an aldehyde, represents a classic approach that could be modernized with more selective and less toxic reagents. ncert.nic.in This would provide a new synthetic handle on the molecule, allowing for subsequent reactions like reductive amination or esterification.

Ortho-Lithiation and C-H Activation: Directed ortho-metalation, guided by the ethoxy group, could enable the selective functionalization of the C-H bond adjacent to it. This powerful technique allows for the introduction of a wide range of electrophiles at a specific position, offering a complementary strategy to traditional cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): While typically challenging for bromoarenes unless activated by strong electron-withdrawing groups, research into catalyzed SNAr reactions could open pathways to replace the bromine with nucleophiles like alkoxides or thiolates, further diversifying the molecular scaffold.

Reactivity of the Ethoxy Group: The ethoxy group itself can be a point of modification. Ether cleavage would yield the corresponding phenol (B47542), which could then be used in a variety of other reactions, such as Williamson ether synthesis with different alkyl halides to create a library of analogues.